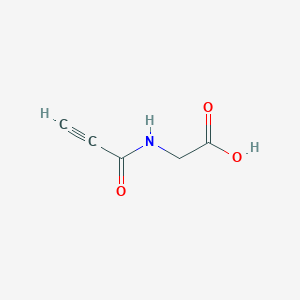

2-(Prop-2-ynamido)acetic acid

Description

2-(Prop-2-ynamido)acetic acid (IUPAC name: 2-(prop-2-ynoylamino)acetic acid) is a structurally unique compound characterized by a propiolamide group (C≡C-C(=O)-NH-) attached to the α-carbon of acetic acid. Its molecular formula is C₅H₅NO₃, with a molecular weight of 143.10 g/mol (calculated). The SMILES notation (C#CC(=O)NCC(=O)O) and InChIKey (NIEHWHFNJMQUMR-UHFFFAOYSA-N) confirm the presence of a terminal alkyne and carboxylic acid functional groups .

Properties

IUPAC Name |

2-(prop-2-ynoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-2-4(7)6-3-5(8)9/h1H,3H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHWHFNJMQUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017041-03-0 | |

| Record name | 2-(prop-2-ynamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ynamido)acetic acid typically involves the reaction of propiolic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

Temperature: Room temperature to 40°C

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

Reaction Time: 12-24 hours

The reaction can be summarized as follows:

Propiolic acid+GlycineDCC2-(Prop-2-ynamido)acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ynamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond in the propiolamide group to a double or single bond, leading to different amide derivatives.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, resulting in the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

2-(Prop-2-ynamido)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ynamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(prop-2-ynamido)acetic acid with analogous compounds, emphasizing structural differences, functional groups, and reactivity:

Key Observations:

Functional Group Impact :

- The alkyne in this compound enables click chemistry, unlike the alkene in 2-(prop-2-enamido)acetic acid, which lacks this reactivity .

- N-Propargylglycine (amine vs. amide) exhibits lower hydrogen-bonding capacity, affecting solubility and biological interactions .

Synthetic Accessibility :

- 2-Iodo-N-(prop-2-yn-1-yl)acetamide () is synthesized via EDCI/DMAP coupling but with low yield (5%), suggesting challenges in alkyne-containing amide synthesis .

Biological Relevance: 2-(prop-2-enamido)acetic acid is a diagnostic biomarker, whereas the alkyne analog may offer metabolic stability advantages in drug design .

Biological Activity

2-(Prop-2-ynamido)acetic acid, also known as a derivative of propiolic acid and glycine, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields such as medicine and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction between propiolic acid and glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is generally conducted under the following conditions:

| Parameter | Details |

|---|---|

| Temperature | Room temperature to 40°C |

| Solvent | Dimethylformamide (DMF) or dichloromethane (DCM) |

| Reaction Time | 12-24 hours |

This method allows for the efficient formation of the amide bond, resulting in the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, altering their conformation and inhibiting their activity.

- Cellular Pathways Modulation : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, which are critical in various disease states.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating cytokine production.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential mechanisms for inducing apoptosis in malignant cells.

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies on Cancer Cell Lines : Research demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its role in anti-inflammatory therapy.

Applications

The versatility of this compound extends across multiple domains:

- Pharmaceutical Development : Its properties make it a candidate for developing new anti-inflammatory and anticancer drugs.

- Biochemical Research : Utilized as a tool for studying enzyme functions and cellular signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds such as 2-(Prop-2-ynamido)propanoic acid and 2-(Prop-2-ynamido)butanoic acid, this compound stands out due to its unique structural features which confer distinct biological activities. This uniqueness may lead to different reactivity profiles and selectivity in therapeutic applications.

Q & A

Q. How do researchers reconcile discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer :

- Potentiometric Titration : Compare experimental pKa (carboxylic acid ~2.5–3.0) with predictions from software like MarvinSuite. Adjust for solvent effects (e.g., DMSO increases acidity) .

- UV-pH Titration : Monitor λ shifts in UV spectra to identify ionization states, correlating with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.